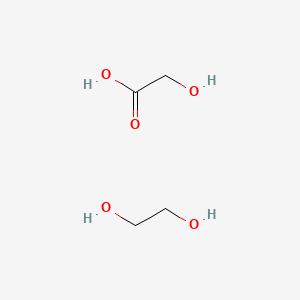

Ethane-1,2-diol;2-hydroxyacetic acid

Description

Significance of Vicinal Diols (Ethane-1,2-diol) in Advanced Organic Synthesis and Materials Science Research

Vicinal diols, or glycols, are compounds where two hydroxyl groups are attached to adjacent carbon atoms. fiveable.mewikipedia.org Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is the foundational compound of this class. wikipedia.org Its significance in advanced organic synthesis is multifaceted. Vicinal diols are crucial intermediates in numerous reactions, often synthesized via the dihydroxylation of alkenes using reagents like osmium tetroxide or through the hydrolysis of epoxides. fiveable.mewikipedia.org The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning method, allows for the creation of chiral vicinal diols, which are invaluable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov

In materials science, Ethane-1,2-diol is a cornerstone monomer for the production of polyesters. newworldencyclopedia.orgessentialchemicalindustry.org Its most prominent application is in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer used in beverage bottles, packaging, and textile fibers. wikipedia.orgessentialchemicalindustry.org The reaction of ethane-1,2-diol with a dicarboxylic acid through repeated esterification processes forms the long polymer chains. wikipedia.orgyoutube.com Furthermore, its antifreeze properties, stemming from its ability to disrupt the hydrogen-bonding network of water and lower its freezing point, make it essential as an engine coolant and deicing agent. newworldencyclopedia.orgessentialchemicalindustry.org Research also explores its use as a cryoprotectant for the low-temperature preservation of biological tissues. newworldencyclopedia.orgmdpi.com

Role of Alpha-Hydroxy Acids (2-hydroxyacetic acid) in Polymer Chemistry and Biochemical Research

Alpha-hydroxy acids (AHAs) are characterized by a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxyl group). wikipedia.org 2-hydroxyacetic acid, also known as glycolic acid, is the smallest AHA and is notable for its high water solubility and ability to penetrate biological membranes. taylorandfrancis.comwikipedia.orgatamanchemicals.com

In polymer chemistry, 2-hydroxyacetic acid serves as a key monomer for the synthesis of polyglycolic acid (PGA), also called polyglycolide. wikipedia.orgwikipedia.org PGA is a biodegradable, thermoplastic polyester (B1180765) with high crystallinity, thermal stability, and mechanical strength. wikipedia.org These properties make it highly valuable in the medical field for applications such as absorbable sutures, drug delivery systems, and tissue engineering scaffolds. wikipedia.orgnih.govconsensus.app Copolymers of glycolic acid and lactic acid, known as poly(lactic-co-glycolic acid) or PLGA, are also extensively researched for creating materials with tailored degradation rates and mechanical properties for advanced biomedical applications. wikipedia.orgresearchgate.net

From a biochemical perspective, 2-hydroxyacetic acid (as its conjugate base, glycolate) is a metabolite found across various living species, from bacteria to humans. atamanchemicals.comfoodb.ca It is an intermediate in the photorespiration pathway in plants and is involved in certain metabolic processes in animals. foodb.ca Due to its structure, it can interact with various biological pathways. Research has investigated its effects on cellular processes, including its role in modulating inflammatory responses and its potential impact on skin cell biology, which is a focus of dermatological studies. nih.govmdpi.com

Historical Development and Evolution of Academic Research on Ethane-1,2-diol and 2-hydroxyacetic acid

The scientific journeys of Ethane-1,2-diol and 2-hydroxyacetic acid began in the mid-19th century, driven by the foundational explorations of organic chemistry.

Ethane-1,2-diol (Ethylene Glycol): French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856 and 1859. newworldencyclopedia.orgwixsite.com Initially, it remained a laboratory curiosity. Its first significant application emerged during World War I, where it was used in the manufacture of explosives. newworldencyclopedia.orgwixsite.com However, widespread industrial production did not commence until the 1930s, following the development of an efficient synthesis route from ethylene oxide. newworldencyclopedia.org This availability spurred a revolution in its use as an automotive coolant, replacing water due to its higher boiling point and antifreeze properties. newworldencyclopedia.org The subsequent rise of the plastics industry in the mid-20th century cemented its importance as a primary precursor for polyester fibers. newworldencyclopedia.orgwixsite.com

2-hydroxyacetic acid (Glycolic Acid): The name "glycolic acid" was first proposed in 1848 by French chemist Auguste Laurent. wikipedia.org The first successful preparation of the compound was achieved in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. wikipedia.org They produced it by treating hippuric acid with nitric acid and nitrogen dioxide. wikipedia.org For many decades, research remained largely academic. Its utility in polymer science gained traction with the development of biodegradable polymers. In the latter half of the 20th century, particularly from the 1970s onwards, academic and commercial interest surged in its use in dermatology and cosmetics, following research that highlighted the effects of AHAs on the skin. taylorandfrancis.comrevivalabs.comskinrocks.com

| Year | Compound | Milestone | Reference |

|---|---|---|---|

| 1848 | 2-hydroxyacetic acid | Name "glycolic acid" is coined by Auguste Laurent. | wikipedia.org |

| 1851 | 2-hydroxyacetic acid | First prepared by Adolph Strecker and Nikolai Sokolov. | wikipedia.org |

| 1859 | Ethane-1,2-diol | First prepared by Charles-Adolphe Wurtz. | newworldencyclopedia.org |

| c. 1914-1918 | Ethane-1,2-diol | Used in explosives manufacturing during World War I. | wixsite.com |

| 1937 | Ethane-1,2-diol | Widespread industrial production begins. | newworldencyclopedia.org |

| c. 1970s | 2-hydroxyacetic acid | Formally introduced into the skincare industry. | revivalabs.com |

Current Research Landscape and Key Objectives for Scholarly Investigations of the Chemical Compound

Contemporary research on Ethane-1,2-diol and 2-hydroxyacetic acid continues to build upon their foundational roles, aiming to enhance efficiency, create novel materials, and explore new applications.

Ethane-1,2-diol: Current investigations focus on optimizing its production and utilization. A key objective is to develop more selective and energy-efficient synthesis routes from ethylene oxide to minimize the formation of byproducts like diethylene glycol. wikipedia.orgessentialchemicalindustry.org In materials science, research is active in creating advanced polymers and composites derived from ethane-1,2-diol with enhanced properties. There is also significant interest in its use in green chemistry, such as the development of bio-based ethylene glycol from renewable resources. wikipedia.orgstraitsresearch.com Another active area is its application in chemical separation, for instance, in the kinetically enhanced separation of ethylene and ethane. acs.org Studies also continue to probe its structural properties, such as the nature of its hydrogen bonding in liquid form, using advanced techniques like X-ray diffraction and molecular dynamics. mdpi.com

2-hydroxyacetic acid: The research landscape for 2-hydroxyacetic acid is heavily influenced by polymer science and biomedicine. A primary objective is the engineering of functionalized polymers. nih.govresearchgate.net By incorporating 2-hydroxyacetic acid into copolymers, researchers aim to create "smart" biomaterials that can be tailored for specific drug delivery profiles, tissue regeneration applications, and stimulus-responsive systems. nih.gov Advances in polymerization techniques, such as ring-opening polymerization, are enabling the synthesis of high molecular weight polymers under mild conditions. nih.gov In biochemistry, studies are aimed at elucidating the precise mechanisms by which glycolic acid interacts with cellular pathways, particularly in the context of skin health and disease. mdpi.com This includes understanding its effects on gene expression, inflammation, and cellular responses to stressors like UV radiation. mdpi.com

| Compound | Research Area | Key Objectives & Findings | Reference |

|---|---|---|---|

| Ethane-1,2-diol | Polymer & Materials Science | Primary precursor for PET; research into bio-based production routes and advanced composites. | wikipedia.orgessentialchemicalindustry.orgstraitsresearch.com |

| Ethane-1,2-diol | Chemical Engineering | Improving synthesis efficiency; use as an antifreeze and in ethylene/ethane separation. | essentialchemicalindustry.orgacs.org |

| 2-hydroxyacetic acid | Polymer Chemistry | Monomer for biodegradable polymers (PGA, PLGA) for medical use (sutures, drug delivery). | wikipedia.orgwikipedia.orgnih.gov |

| 2-hydroxyacetic acid | Biochemical Research | Investigating cellular mechanisms, effects on skin, and role as a metabolite. | atamanchemicals.commdpi.com |

Properties

IUPAC Name |

ethane-1,2-diol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUIEBOFAKRNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39927-08-7 | |

| Record name | Polyethylene glycol, bis(carboxymethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Industrial-Scale Synthesis of Ethane-1,2-diol from Ethene and Epoxyethane Pathways

The primary industrial route to Ethane-1,2-diol (commonly known as ethylene (B1197577) glycol) originates from ethene. The process first involves the oxidation of ethene to produce epoxyethane (ethylene oxide), a highly reactive cyclic ether. essentialchemicalindustry.orgsavemyexams.com This reactivity, stemming from the significant strain in its three-membered ring where bond angles are approximately 60° instead of the typical 109.5°, makes epoxyethane a crucial intermediate. savemyexams.comchemguide.co.uklibretexts.org The subsequent conversion of epoxyethane to Ethane-1,2-diol is achieved through two main competing pathways: direct hydration and a more advanced two-step catalytic process involving carbon dioxide.

The direct hydration of epoxyethane is a well-established method for producing Ethane-1,2-diol. essentialchemicalindustry.org This reaction can be conducted under neutral, base-catalyzed, or acid-catalyzed conditions. essentialchemicalindustry.org In industrial applications, the reaction is typically carried out with either a neutral medium or an acid catalyst, such as a 0.5% sulfuric acid solution, at temperatures of 320-340 K under pressure. essentialchemicalindustry.org An alternative acid-catalyzed hydrolysis occurs at around 60°C. chemguide.co.uklibretexts.org

The mechanism under acidic conditions involves the protonation of the oxygen atom in the epoxyethane ring, making the carbon atoms more susceptible to nucleophilic attack by water. savemyexams.com However, a significant challenge in this process is the competing reaction where the newly formed Ethane-1,2-diol, itself an alcohol, reacts with another molecule of epoxyethane. chemguide.co.uklibretexts.org This side reaction leads to the formation of higher homologues like diethylene glycol and triethylene glycol. essentialchemicalindustry.orgessentialchemicalindustry.org To mitigate this and improve selectivity towards the desired monoethylene glycol, a large excess of water is used, with molar ratios of water to epoxyethane as high as 20:1 not being uncommon. essentialchemicalindustry.org Despite this, the selectivity of the direct hydration process generally peaks at about 93%. essentialchemicalindustry.org The process also has disadvantages such as the need for corrosion-resistant materials and the energy-intensive removal of excess water and the acid catalyst from the product stream. essentialchemicalindustry.org

| Parameter | Value/Condition | Source(s) |

| Reactants | Epoxyethane, Water | essentialchemicalindustry.org |

| Catalyst | 0.5% Sulfuric Acid (or neutral conditions) | essentialchemicalindustry.org |

| Temperature | 320-340 K (or ~60°C for acid hydrolysis) | chemguide.co.ukessentialchemicalindustry.org |

| Pressure | Applied pressure | essentialchemicalindustry.org |

| Key Challenge | Formation of higher glycols (di-, tri-ethylene glycol) | chemguide.co.ukessentialchemicalindustry.org |

| Mitigation | Large excess of water (e.g., 20:1 molar ratio) | essentialchemicalindustry.org |

| Max Selectivity | ~93% | essentialchemicalindustry.org |

A more advanced and highly selective method for producing Ethane-1,2-diol is the OMEGA (Only MEG Advantage) process, developed by Shell. researchgate.netshell.comwikipedia.org This is a two-stage, fully catalytic process that significantly improves upon the selectivity of direct hydration. shell.comportfolio-pplus.com The conversion efficiency to mono-ethylene glycol (MEG) in the OMEGA process can exceed 99%, a substantial increase from the ~90% achieved in conventional thermal conversion routes. researchgate.netshell.com

The process involves two main chemical steps: wikipedia.orgportfolio-pplus.com

Carbonation: Epoxyethane is first reacted with carbon dioxide (CO2) to form 1,3-dioxolan-2-one (ethylene carbonate). This reaction is catalyzed by an organophosphorus compound. essentialchemicalindustry.orgportfolio-pplus.com

Hydrolysis: The resulting ethylene carbonate is then hydrolyzed with water to produce Ethane-1,2-diol and regenerate the carbon dioxide, which can be recycled back into the first stage. essentialchemicalindustry.orgwikipedia.orgportfolio-pplus.com

This two-step approach effectively prevents the formation of higher glycol co-products, which is a major advantage over direct hydration. shell.comwikipedia.org Consequently, the OMEGA process offers several optimization benefits, including approximately 20% less steam usage and 30% less wastewater generation compared to a traditional thermal conversion plant of the same capacity. shell.com The higher selectivity also means that for every tonne of ethene, operators can produce up to 1.95 tonnes of MEG, compared to 1.53 to 1.70 tonnes with conventional processes. portfolio-pplus.com

| Feature | OMEGA Process | Conventional Hydration | Source(s) |

| Process Type | Two-stage, fully catalytic | Single-stage, thermal/acid-catalyzed | shell.comportfolio-pplus.com |

| Intermediate | Ethylene Carbonate | None | wikipedia.orgportfolio-pplus.com |

| MEG Selectivity | > 99% | ~90-93% | essentialchemicalindustry.orgresearchgate.netshell.com |

| Co-products | Minimal to none | Diethylene and triethylene glycols | shell.comwikipedia.org |

| Water Usage | Lower | High (large excess required) | essentialchemicalindustry.orgshell.com |

| Energy Consumption | Lower (less steam) | Higher | shell.com |

| CO2 | Used as a reactant and regenerated | Unwanted byproduct of ethene oxidation | essentialchemicalindustry.orgwikipedia.org |

Emerging Green Chemistry and Sustainable Production Routes for Ethane-1,2-diol

In response to environmental concerns and the need for sustainable chemical production, research has focused on developing "green" pathways to Ethane-1,2-diol from renewable resources.

The Formose reaction, discovered by Aleksandr Butlerov in 1861, involves the polymerization of formaldehyde (B43269) to form sugars and polyols. researchgate.netajchem-a.com Recent studies have explored its potential for synthesizing Ethane-1,2-diol. One approach involves conducting the reaction in a methanolic medium using a fumed silica (B1680970) (Aerosil) catalyst. researchgate.netajchem-a.comresearchgate.net

In a typical experiment, an aqueous formaldehyde solution is added to methanol (B129727) and heated to 60°C. ajchem-a.comnih.gov The pH is adjusted to an alkaline level, such as 10.6, and the fumed silica catalyst is introduced to initiate the reaction. ajchem-a.comresearchgate.net Under these conditions, Ethane-1,2-diol is observed as a product. researchgate.netajchem-a.com However, research indicates that the efficiency of Ethane-1,2-diol production via this method in a methanolic medium is relatively low. researchgate.netajchem-a.comresearchgate.net For instance, one study reported that the concentration of ethylene glycol reached a maximum of only 0.5 mmol/dL after 90 minutes of reaction time. researchgate.net While this route demonstrates a potential non-petroleum pathway, significant improvements in yield and efficiency are necessary for it to become commercially viable.

| Parameter | Condition | Source(s) |

| Reaction | Formose (Butlerow) Reaction | researchgate.netajchem-a.com |

| Feedstock | Formaldehyde | ajchem-a.comnih.gov |

| Solvent | Methanol | researchgate.netajchem-a.com |

| Catalyst | Fumed Silica (Aerosil) | ajchem-a.comresearchgate.net |

| Temperature | 60°C | ajchem-a.comnih.gov |

| pH | 10.6 (Alkaline) | ajchem-a.comresearchgate.net |

| Observed Product | Ethane-1,2-diol | researchgate.netajchem-a.com |

| Efficiency | Low | researchgate.netresearchgate.net |

A promising sustainable route involves the use of metabolically engineered microorganisms to convert renewable feedstocks into Ethane-1,2-diol. D-xylose, the second most abundant sugar in lignocellulosic biomass, is a key substrate for this bio-catalytic approach. google.comdaneshyari.com Researchers have successfully engineered strains of Escherichia coli to produce Ethane-1,2-diol from D-xylose. google.comnih.gov

The engineered biosynthetic pathway consists of a four-step conversion: google.comnih.govresearchgate.net

D-xylose is converted to D-xylonic acid by the enzyme D-xylose dehydrogenase.

D-xylonic acid is then converted to 2-dehydro-3-deoxy-D-pentonate by D-xylonic acid dehydratase.

This intermediate is cleaved to form glycoaldehyde.

Finally, glycoaldehyde is reduced to Ethane-1,2-diol by an aldehyde reductase.

To optimize production and minimize the formation of unwanted byproducts like glycolate (B3277807) and acetate, further genetic modifications are made. nih.gov This includes knocking out genes such as aldA, which encodes an aldehyde dehydrogenase that would otherwise oxidize glycoaldehyde to glycolate, and arcA. nih.gov Furthermore, the choice of reductase is critical; employing an NADH-dependent reductase like FucO, instead of an NADPH-dependent one, can be advantageous due to the higher intracellular availability of NADH in E. coli. nih.gov This bio-catalytic method avoids the high pressures and temperatures required in some chemical syntheses and offers a direct path from biomass-derived sugars to a valuable platform chemical. google.com

Synthetic Approaches and Production Pathways for 2-hydroxyacetic acid and its Derivatives

2-hydroxyacetic acid, also known as glycolic acid, is the simplest alpha-hydroxy acid. frontiersin.org It is produced through both chemical synthesis from fossil resources and biotechnological routes.

One major industrial chemical pathway is the carbonylation of formaldehyde. frontiersin.orggoogle.com This process involves reacting formaldehyde with carbon monoxide in the presence of an acidic catalyst. google.com While historically performed with catalysts like sulfuric acid at very high pressures and temperatures, newer methods use hydrogen fluoride (B91410) as a catalyst, allowing for milder conditions (0-100°C and 10-4000 psig). google.com Water can be added to the reaction mixture to increase the ratio of hydroxyacetic acid to the byproduct oxydiacetic acid. google.com

Another significant chemical synthesis route starts with glycolonitrile (B6354644). The process involves the hydrolysis of an aqueous solution of glycolonitrile in a strong acidic medium, such as 60-98% sulfuric acid, at temperatures between 100-160°C. google.com This hydrolysis yields a mixed aqueous solution of glycolic acid and an ammonium (B1175870) salt, from which the pure acid is then separated via extraction with organic solvents. google.com

More recently, biotechnological production of glycolic acid from renewable resources like lignocellulosic sugars has been developed. frontiersin.org One innovative pathway engineered in E. coli involves the overexpression of three native genes to create a "glycoptimus module". frontiersin.org This pathway cleaves D-arabinose-5-P (derived from sugars like D-glucose or D-xylose) into glyceraldehyde-3-P and glycolaldehyde (B1209225) using an aldolase. The glycolaldehyde is then oxidized to glycolic acid by an aldehyde dehydrogenase (encoded by the aldA gene). frontiersin.org This microbial production method is seen as a more sustainable alternative to chemical synthesis, particularly for applications in cosmetics and personal care where bio-sourced ingredients are preferred. frontiersin.org

| Synthesis Route | Reactants | Catalyst/Medium | Key Conditions | Source(s) |

| Carbonylation | Formaldehyde, Carbon Monoxide | Hydrogen Fluoride | 0-100°C, 10-4000 psig | google.com |

| Hydrolysis | Glycolonitrile, Water | Sulfuric Acid (60-98%) | 100-160°C | google.com |

| Bioproduction | D-glucose, D-xylose, L-arabinose | Engineered E. coli | Fermentation | frontiersin.org |

Chemical Synthesis Methodologies for 2-hydroxyacetic acid

The industrial synthesis of 2-hydroxyacetic acid (glycolic acid) is dominated by well-established chemical methods, primarily the carbonylation of formaldehyde and the hydrolysis of chloroacetic acid. chemicalbook.comjinbangch.com Research continues to explore alternative routes, including those from renewable feedstocks, to improve efficiency, safety, and sustainability.

Carbonylation of Formaldehyde A predominant and cost-effective method for producing glycolic acid involves the catalyzed reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen). chemicalbook.com This process, often referred to as the Koch reaction, typically utilizes an acid catalyst and is conducted under high-pressure and high-temperature conditions. zhonglanindustry.commdpi.comglobethesis.com In one iteration of this process, formaldehyde, carbon monoxide, and water are reacted in the presence of a catalyst like sulfuric acid at temperatures of 130°C to 200°C and pressures ranging from 30 to 90 MPa. zhonglanindustry.com The yield of glycolic acid can reach nearly 90% under optimal pressure conditions. zhonglanindustry.com The historic DuPont process operated at 200°C and 700 bar pressure with a sulfuric acid catalyst, achieving a 90% molar yield based on formaldehyde. google.com Alternative catalysts, such as hydrogen fluoride (HF), have also been employed, allowing for reactions at lower temperatures (e.g., 22-50°C) while still achieving high selectivity and conversion. google.comgoogle.com While effective, this method's requirement for high pressure and corrosive liquid acid catalysts increases equipment costs and necessitates stringent safety measures. jinbangch.comzhonglanindustry.com

Hydrolysis of Chloroacetic Acid Another major industrial route is the hydrolysis of chloroacetic acid. jinbangch.comdissertationtopic.net This classic method involves reacting molten monochloroacetic acid with an aqueous solution of sodium hydroxide (B78521), typically at temperatures between 90°C and 130°C. chemicalbook.comsciencemadness.org The reaction produces a solution of sodium glycolate and sodium chloride. jinbangch.com Subsequent acidification, often with hydrochloric acid, converts the sodium glycolate into glycolic acid, which is then purified through steps like evaporation and crystallization. jinbangch.com The process is valued for its simple route and readily available raw materials. jinbangch.comdissertationtopic.net However, a significant drawback is the presence of chloride ion impurities in the final product, which may require additional refining steps for high-purity applications. jinbangch.comdissertationtopic.net A study optimizing this reaction found that a temperature of 100°C with a 1:1.2 molar ratio of chloroacetic acid to sodium hydroxide for 7 hours resulted in a 93% yield. globethesis.com

Hydrolysis of Glycolonitrile Glycolic acid can also be synthesized via the hydrolysis of glycolonitrile (hydroxyacetonitrile). zhonglanindustry.comchemicalbook.com Glycolonitrile itself is produced by reacting formaldehyde with hydrogen cyanide. chemicalbook.comgoogle.com The subsequent hydrolysis of glycolonitrile to glycolic acid can be performed in the presence of an acid with a pKa of 1.5 to 2.5 at temperatures of 100°C to 150°C, achieving nearly 100% hydrolysis. zhonglanindustry.com While this method is effective, the high toxicity of the cyanide starting materials is a significant safety concern that has limited its industrial application for purely chemical synthesis. zhonglanindustry.comdissertationtopic.net However, this route is highly relevant for chemoenzymatic processes where the hydrolysis step is catalyzed by a nitrilase enzyme. d-nb.infogoogle.com

Oxidation of Glycerol (B35011) and Other Precursors With an increasing focus on renewable resources, the conversion of glycerol, a low-cost byproduct of biodiesel production, into higher-value chemicals like glycolic acid has garnered significant interest. google.comsemanticscholar.org Catalytic oxidation of glycerol using heterogeneous catalysts is a promising approach. semanticscholar.orgmdpi.com For example, using a silver catalyst supported on cerium-zirconium oxide, a glycerol conversion of nearly 100% with a glycolic acid yield of almost 68% has been achieved under optimized conditions (60°C, NaOH/glycerol molar ratio of 2). mdpi.com Electrochemical valorization of glycerol also presents a green route; one study using a mixed carbon-black activated carbon electrode achieved a glycolic acid yield of 66.1% after 6 hours. nih.gov Another alternative is the conversion of glyoxal (B1671930) over solid acid and basic catalysts, which can achieve up to 98% conversion of an aqueous glyoxal solution to glycolic acid with selectivities ranging from 83–100%. ucj.org.ua

| Method | Raw Materials | Catalyst/Reagents | Key Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Carbonylation of Formaldehyde | Formaldehyde, Carbon Monoxide, Water | Sulfuric Acid (H₂SO₄) | 130-200°C, 30-90 MPa | ~90% Yield | zhonglanindustry.comgoogle.com |

| Hydrolysis of Chloroacetic Acid | Chloroacetic Acid, Sodium Hydroxide (NaOH) | NaOH, followed by acid | 90-130°C | 93% Yield | globethesis.comchemicalbook.com |

| Hydrolysis of Glycolonitrile | Glycolonitrile, Water | Acid (pKa 1.5-2.5) | 100-150°C | ~100% Hydrolysis | zhonglanindustry.com |

| Oxidation of Glycerol | Glycerol, Oxygen | 5% Ag/Ce₀.₇₅Zr₀.₂₅O₂ | 60°C, NaOH/Glycerol ratio = 2 | ~68% Yield, >98% Conversion | mdpi.com |

| Oxidation of Glyoxal | Glyoxal, Water | Solid basic catalysts (e.g., MgO-ZrO₂) | 100°C, 5 hours | 83-100% Selectivity, up to 98% Conversion | ucj.org.ua |

Biocatalytic and Fermentative Production of 2-hydroxyacetic acid

As a sustainable alternative to chemical synthesis, the biotechnological production of glycolic acid from renewable resources has gained substantial interest. nih.govnih.gov These methods utilize either whole-cell microorganisms or isolated enzymes to catalyze the conversion of various feedstocks into glycolic acid, often under milder and more environmentally benign conditions. jinbangch.comd-nb.info

Fermentation from Sugars Metabolic engineering has enabled the production of glycolic acid from common sugars like glucose and xylose using various microorganisms. nih.gov The glyoxylate (B1226380) shunt, a metabolic pathway present in many organisms, is a common target for engineering. d-nb.inforesearchgate.net By redirecting carbon flux through this pathway towards the intermediate glyoxylate and then reducing it to glycolic acid, microbial factories can be created.

Engineered Escherichia coli has been a workhorse for this purpose. In one study, by linking the Dahms pathway and the glyoxylate bypass, a final engineered strain produced 4.57 g/L of glycolic acid from D-xylose with a yield of 0.46 g/g. nih.gov Another approach in E. coli focused on fine-tuning the TCA cycle and glyoxylate shunt, coupled with strategies to enhance CO₂ uptake, resulting in a titer of 11.9 g/L and a productivity of 0.23 g/L/h in fed-batch fermentation. acs.org

Yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis are also attractive hosts due to their tolerance to acidic conditions, which is advantageous for producing an organic acid. nih.govnih.gov Researchers have engineered these yeasts by expressing a high-affinity glyoxylate reductase to convert glyoxylate to glycolic acid, while deleting malate (B86768) synthase genes to prevent the consumption of glyoxylate. nih.govvtt.fi While engineered S. cerevisiae produced about 1 g/L of glycolic acid, similar modifications in K. lactis led to a much higher titer of 15 g/L in a bioreactor cultivation using D-xylose and ethanol (B145695) as substrates. nih.gov

Bioconversion of Precursors Biocatalytic conversion involves using microorganisms or their enzymes to transform a precursor chemical into the desired product. This approach often achieves very high specificity and yield.

A prominent example is the bioconversion of ethylene glycol. The acetic acid bacterium Gluconobacter oxydans is particularly efficient at this transformation. d-nb.inforesearchgate.net It can oxidize ethylene glycol via subsequent alcohol and aldehyde oxidation reactions. d-nb.info Through process optimization, including high-cell-density fed-batch strategies, a final concentration of 94.2 g/L of glycolic acid has been achieved from ethylene glycol, with a conversion efficiency of 97.3%. mdpi.comresearchgate.net Various yeasts, including Saccharomyces cerevisiae and Scheffersomyces stipitis, have also been shown to oxidize ethylene glycol to glycolic acid, with S. stipitis producing 23.79 g/L in a bioreactor. oup.com

Another significant route is the chemoenzymatic conversion of glycolonitrile. This process combines chemical synthesis of the glycolonitrile precursor from formaldehyde and hydrogen cyanide with a subsequent enzymatic hydrolysis step. d-nb.infogoogle.com Specific enzymes called nitrilases, such as the one from Acidovorax facilis 72W, can efficiently convert the glycolonitrile into an aqueous solution of ammonium glycolate, from which pure glycolic acid can be recovered. google.com This method avoids the harsh conditions of acid hydrolysis and can lead to high-purity products.

| Method | Microorganism/Enzyme | Substrate | Key Pathway/Process | Reported Titer/Yield/Productivity | Reference |

|---|---|---|---|---|---|

| Fermentation | Engineered Kluyveromyces lactis | D-xylose, Ethanol | Engineered Glyoxylate Cycle | 15 g/L Titer | nih.govnih.gov |

| Fermentation | Engineered Escherichia coli | Glucose, Glycerol | Engineered TCA Cycle & Glyoxylate Shunt | 11.9 g/L Titer, 0.23 g/L/h Productivity | acs.org |

| Fermentation | Engineered Escherichia coli | D-xylose | Dahms Pathway & Glyoxylate Bypass | 4.57 g/L Titer, 0.46 g/g Yield | nih.gov |

| Bioconversion | Gluconobacter oxydans | Ethylene Glycol | Whole-cell oxidation | 94.2 g/L Titer, 0.41 g/L/h Productivity | mdpi.comresearchgate.net |

| Bioconversion | Scheffersomyces stipitis | Ethylene Glycol | Whole-cell oxidation | 23.79 g/L Titer, 76.68% Yield | oup.com |

| Chemoenzymatic Synthesis | Nitrilase (e.g., from Acidovorax facilis) | Glycolonitrile | Enzymatic hydrolysis | High yield and purity reported | google.com |

Elucidation of Reaction Mechanisms and Kinetics of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Oxidation Reaction Mechanisms of Ethane-1,2-diol

Ethane-1,2-diol can be oxidized by various reagents, leading to a range of products. The pathway of these reactions is highly dependent on the oxidant used and the specific reaction conditions.

The oxidation of ethane-1,2-diol by chromate(VI) in aqueous acidic solutions has been a subject of detailed kinetic and mechanistic investigation. Under these conditions, the primary oxidation product is typically hydroxyethanal, with negligible cleavage of the glycol bond. researchgate.net The reaction kinetics are influenced by the concentrations of the reactants and the acidity of the medium.

Studies show that the reaction follows first-order kinetics with respect to both ethane-1,2-diol and Cr(VI). researchgate.net The role of acid catalysis is significant, with the uncatalyzed pathway demonstrating a second-order dependence on the hydrogen ion concentration [H+]. researchgate.netresearchgate.net The mechanism is believed to involve the formation of a Cr(VI)-substrate ester intermediate. This intermediate then undergoes an acid-catalyzed redox decomposition in the rate-determining step, which involves a two-electron transfer. researchgate.net

In catalyzed versions of this reaction, such as with picolinic acid (PA) or 2,2′-bipyridine (bipy), a different mechanism is observed. researchgate.netresearchgate.net The catalyst first forms a complex with Cr(VI), which is the active oxidant. researchgate.net This complex is then attacked by the ethane-1,2-diol substrate to form a ternary complex. researchgate.netresearchgate.net This ternary complex subsequently decomposes in a rate-determining step, also via a two-electron transfer, to yield the product and a Cr(IV) complex. researchgate.netresearchgate.net The Cr(IV) species is then rapidly oxidized back to Cr(VI) in subsequent, faster steps. researchgate.net Interestingly, the picolinic acid-catalyzed pathway shows a zeroth-order dependence on [H+], while the bipy-catalyzed path has a first-order dependence. researchgate.netresearchgate.net

Table 1: Kinetic Orders for the Oxidation of Ethane-1,2-diol by Chromate(VI)

| Reactant/Catalyst | Uncatalyzed Path | Picolinic Acid (PA) Catalyzed Path | 2,2′-Bipyridine (bipy) Catalyzed Path |

|---|---|---|---|

| [Ethane-1,2-diol] | 1 researchgate.net | 1 researchgate.net | 1 researchgate.net |

| [Cr(VI)] | 1 researchgate.net | 1 researchgate.net | 1 researchgate.net |

| [H+] | 2 researchgate.netresearchgate.net | 0 researchgate.net | 1 researchgate.net |

The oxidation of ethane-1,2-diol by alkaline hexacyanoferrate(III) can be effectively catalyzed by ruthenium trichloride (B1173362) (Ru(III)). csic.es Spectrophotometric studies using the initial rates method reveal the complex kinetics of this reaction. csic.es The reaction rate exhibits a fractional order dependence with respect to both the oxidant [hexacyanoferrate(III)] and the substrate [ethane-1,2-diol]. csic.es In contrast, the reaction shows a clear first-order dependence on the concentration of the catalyst, [Ru(III)]. csic.es The influence of the hydroxide (B78521) ion concentration, [OH-], on the reaction rate is complex. csic.es

A proposed mechanism that aligns with these kinetic observations involves the formation of intermediate complexes between the ethane-1,2-diol substrate and the ruthenium(III) catalyst. csic.es In this mechanism, two such intermediate complexes are postulated. csic.es Each of these complexes is then attacked by the hexacyanoferrate(III) oxidant in the rate-determining steps. csic.es This oxidative attack leads to the formation of a free radical, which is subsequently oxidized in further, faster steps to the final products. csic.es

Table 2: Kinetic Dependencies in Ru(III)-Catalyzed Oxidation of Ethane-1,2-diol

| Reactant | Order of Reaction |

|---|---|

| [Hexacyanoferrate(III)] | Fractional csic.es |

| [Ethane-1,2-diol] | Fractional csic.es |

| [Ru(III)] | First csic.es |

Isoquinolium bromochromate (IQBC) serves as an efficient oxidizing agent for ethane-1,2-diol in an aqueous acetic acid medium. ijcrt.org Kinetic studies of this reaction reveal a first-order dependence on the oxidant, IQBC, at low concentrations of ethane-1,2-diol. ijcrt.org However, as the concentration of the diol increases, the reaction order with respect to the substrate tends towards zero. ijcrt.org This kinetic behavior is indicative of a Michaelis-Menten type mechanism, which suggests the formation of an intermediate complex between the oxidant and the substrate. ijcrt.org

The reaction is also subject to acid catalysis. ijcrt.org The mechanism proposed involves the formation of a complex, and it has been determined that free radicals are not involved in the reaction pathway. ijcrt.org The study computed thermodynamic parameters and proposed a suitable mechanism consistent with the kinetic results. ijcrt.org The primary oxidation product identified is hydroxyethanal. niscpr.res.in

Potassium manganate(VII) (KMnO4), also known as potassium permanganate (B83412), is a powerful oxidizing agent capable of oxidizing ethane-1,2-diol. chemguide.co.uk The products of this reaction are highly dependent on the reaction conditions, such as temperature, concentration of the oxidant, and pH. chemguide.co.uklibretexts.org

Under cold, dilute, and neutral or slightly alkaline conditions, potassium manganate(VII) oxidizes alkenes to diols. chemguide.co.uk Ethane-1,2-diol itself can be further oxidized by KMnO4, as it is quite susceptible to oxidation. chemguide.co.uklibretexts.org If the reaction is not carefully controlled under very dilute and cold conditions, the oxidation will proceed further. chemguide.co.uk

When using hot, concentrated, and acidified potassium manganate(VII), the oxidation is much more vigorous and leads to the cleavage of the carbon-carbon bond in the diol. libretexts.orgminia.edu.eg For ethane-1,2-diol, this oxidative cleavage would break the bond between the two carbon atoms. The initial products would be aldehydes, but these are readily oxidized further. Methanal, the initial one-carbon product, is easily oxidized by permanganate to methanoic acid, which is then further oxidized to carbon dioxide and water. minia.edu.eg Therefore, under harsh oxidative conditions with hot, concentrated, acidified KMnO4, the final products of ethane-1,2-diol oxidation are carbon dioxide and water. minia.edu.eg In a strong alkaline medium, the reactive form of ethane-1,2-diol is its alkoxy anion, and the reaction proceeds via an electron abstraction mechanism. researchgate.net

Table 3: Product Selectivity in the Oxidation of Ethane-1,2-diol by KMnO4

| Reaction Conditions | Primary Product(s) |

|---|---|

| Cold, dilute, alkaline/neutral | Further oxidation products (reaction doesn't stop easily) chemguide.co.uklibretexts.org |

Esterification and Polymerization Mechanisms Involving Ethane-1,2-diol

Ethane-1,2-diol is a crucial monomer in the synthesis of various polymers, most notably polyesters, through esterification and subsequent polymerization reactions.

Poly(ethylene terephthalate) (PET) is a widely used thermoplastic polyester (B1180765) produced from the reaction of two monomers: ethane-1,2-diol (ethylene glycol) and terephthalic acid. researchgate.netsid.ir The synthesis is a form of step-growth polymerization, specifically a condensation reaction, where a small molecule, in this case water, is eliminated with the formation of each ester linkage. quora.comscranton.edu

The primary reaction is a direct esterification, which can be classified as a Fischer-type esterification, where the hydroxyl group (-OH) of ethane-1,2-diol reacts with the carboxylic acid group (-COOH) of terephthalic acid. scranton.edu Since both monomers are difunctional (possessing two reactive groups), the reaction can proceed sequentially, building long polymer chains. scranton.edu

The process is typically carried out in two main stages:

Esterification: Terephthalic acid is reacted with an excess of ethane-1,2-diol at elevated temperatures (around 250°C) and pressures (up to 60 psi) to form a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), along with other oligomers. sid.irscranton.edu Water produced during this stage is continuously removed to drive the reaction towards completion. sid.ir

Polycondensation: This stage is conducted at higher temperatures (260-300°C) and under a high vacuum. sid.iryoutube.com The BHET and other oligomers react with each other, linking together to form long PET polymer chains. youtube.com During this step, the excess ethane-1,2-diol is eliminated as a byproduct and removed by the vacuum system. sid.ir The reaction is facilitated by catalysts, such as antimony trioxide or titanium-based compounds, to achieve the high molecular weight required for practical applications. scranton.eduyoutube.com

An alternative route involves the transesterification of dimethyl terephthalate with ethane-1,2-diol, where methanol (B129727) is eliminated instead of water. scranton.eduyoutube.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2′-bipyridine |

| Antimony trioxide |

| bis(2-hydroxyethyl) terephthalate |

| Carbon dioxide |

| Chromate(VI) |

| Dimethyl terephthalate |

| Ethane-1,2-diol |

| Hexacyanoferrate(III) |

| Hydroxyethanal |

| Isoquinolium bromochromate |

| Methanal |

| Methanoic acid |

| Methanol |

| Picolinic acid |

| Poly(ethylene terephthalate) |

| Potassium manganate(VII) |

| Ruthenium trichloride |

| Terephthalic acid |

Dehydrogenative/Dehydrative Coupling for Polyesterether Formation from Ethane-1,2-diol

The synthesis of polyesterethers directly from ethane-1,2-diol (ethylene glycol) represents an innovative approach in polymer chemistry. This process is achieved through a catalytic pathway involving both dehydrogenation and dehydration, liberating hydrogen gas (H₂) and water (H₂O) as the sole byproducts. st-andrews.ac.ukresearchgate.net The reaction is typically facilitated by specialized bifunctional ruthenium catalysts, which are known for their efficacy in both alcohol dehydrogenation and carbonyl compound hydrogenation. nih.gov

The proposed mechanism for this transformation begins with the catalytic dehydrogenation of an ethane-1,2-diol molecule to form glycolaldehyde (B1209225). researchgate.netnih.gov This aldehyde intermediate then reacts with a second molecule of ethane-1,2-diol to form a hemiacetal intermediate. st-andrews.ac.uknih.gov This hemiacetal is a crucial branching point in the reaction pathway. From this intermediate, two competing chain-growth processes can occur:

Dehydrogenation: The hemiacetal can undergo a further dehydrogenation step, catalyzed by the ruthenium complex, to form an ester linkage. st-andrews.ac.uknih.gov

Dehydration: Alternatively, the hemiacetal can undergo dehydration, losing a molecule of water to form an enol intermediate. This enol can then tautomerize to yield an aldehyde, which is primed for further reaction and chain propagation, ultimately leading to an ether linkage. nih.gov

Experimental and Density Functional Theory (DFT) computations suggest that for ethane-1,2-diol, both the dehydrogenation and dehydration pathways from the hemiacetal intermediate are kinetically facile. st-andrews.ac.uknih.gov This dual reactivity leads to the formation of a random copolymer containing both ester and ether linkages, correctly termed a polyesterether. st-andrews.ac.uknih.gov

Research has shown that the structure of the diol monomer significantly influences the reaction outcome. Diols with a shorter carbon chain between the alcohol groups, such as propylene (B89431) glycol and 1,3-propanediol, also yield polyesterethers. st-andrews.ac.ukresearchgate.netst-andrews.ac.uk In contrast, α,ω-diols with longer carbon spacers, like 1,6-hexanediol (B165255) and 1,10-decanediol, predominantly form polyesters under similar catalytic conditions. researchgate.netnih.govst-andrews.ac.uk This is attributed to a decreased likelihood of forming the necessary metallacycle intermediate with the catalyst as the chain length increases, which would favor the dehydration pathway. st-andrews.ac.uk

| Reactant Diol | Catalyst System | Primary Polymer Product | Key Mechanistic Steps |

|---|---|---|---|

| Ethane-1,2-diol | Ruthenium Complex | Polyesterether | Dehydrogenation to aldehyde -> Hemiacetal formation -> Competing dehydrogenation (ester) and dehydration (ether) |

| 1,3-Propanediol | Ruthenium Complex | Polyesterether | Similar pathway via hemiacetal intermediate |

| 1,6-Hexanediol | Ruthenium Complex | Polyester | Dehydrogenative coupling dominates; dehydration pathway is less favored |

| 1,10-Decanediol | Ruthenium Complex | Polyester | Dehydrogenative coupling dominates; dehydration pathway is less favored |

Mechanistic Insights into Other Condensation Polymerizations Involving Ethane-1,2-diol

Beyond the formation of polyesterethers, ethane-1,2-diol is a fundamental monomer in more conventional condensation polymerizations, most notably in the synthesis of polyesters. shalom-education.comstudymind.co.uk In these reactions, two different monomers, each possessing two functional groups, combine to form a large polymer molecule with the concurrent elimination of a small molecule, such as water or hydrogen chloride. shalom-education.comsenecalearning.com

The classic example is the synthesis of poly(ethylene terephthalate) (PET), commercially known as Terylene, from the reaction of ethane-1,2-diol and benzene-1,4-dicarboxylic acid. studymind.co.uksenecalearning.com The mechanism for this polyesterification is a nucleophilic addition-elimination reaction. senecalearning.com The process is initiated by the attack of a lone pair of electrons from the oxygen of one of the alcohol groups on ethane-1,2-diol at the electrophilic carbonyl carbon of a carboxylic acid group. This is typically an acid-catalyzed process, where a protonated carbonyl group is more electrophilic. An intermediate is formed which then eliminates a molecule of water to create an ester linkage. studymind.co.ukscience-revision.co.uk

Because both monomers are difunctional, the resulting ester molecule still possesses a reactive hydroxyl group at one end and a reactive carboxyl group at the other. science-revision.co.uk This allows the reaction to continue, building a long polymer chain. shalom-education.comscience-revision.co.uk The general repeating unit contains both of the original monomers. chemguide.uk

To increase the reaction rate, more reactive derivatives of the dicarboxylic acid, such as acyl chlorides, can be used instead of the acid itself. senecalearning.comchemguide.uk In this case, the mechanism remains a nucleophilic addition-elimination, but the small molecule eliminated is hydrogen chloride (HCl) instead of water, and the reaction is often much more rapid. chemguide.uk

Reaction Mechanisms of 2-hydroxyacetic acid and its Derivatives

Polymerization Mechanisms: Synthesis of Polyglycolic Acid (PGA)

Polyglycolic acid (PGA), also known as poly(glycolic acid), is the simplest linear, aliphatic polyester. wikipedia.org Its synthesis from 2-hydroxyacetic acid (glycolic acid) can be achieved through two primary mechanistic routes.

Direct Polycondensation: This method involves the self-condensation of 2-hydroxyacetic acid. The hydroxyl group of one molecule reacts with the carboxylic acid group of another to form an ester bond, with the elimination of water. wikipedia.orgkinampark.com While mechanistically straightforward, achieving high molecular weight PGA through this route is challenging. The difficulty lies in the efficient removal of the water byproduct, as its presence can hydrolyze the newly formed ester linkages, limiting the chain length of the resulting prepolymers. researchgate.net To overcome this, techniques like azeotropic distillation or solid-state polycondensation under high vacuum and temperature are employed to drive the equilibrium toward the polymer. researchgate.net

Ring-Opening Polymerization (ROP): This is the most common and efficient method for producing high molecular weight PGA. wikipedia.orgkinampark.com The process begins with the synthesis of glycolide (B1360168), the cyclic diester (bislactone) of glycolic acid, which is typically formed by the thermal depolymerization of low molecular weight glycolic acid oligomers. kinampark.com The purified glycolide then undergoes ring-opening polymerization. wikipedia.org This reaction can be initiated by a variety of catalysts, with organometallic compounds such as stannous octoate (tin(II) 2-ethylhexanoate) being widely used due to their effectiveness and regulatory acceptance. wikipedia.orgkinampark.com The mechanism involves the coordination of the catalyst to the carbonyl oxygen of the glycolide, followed by nucleophilic attack from an initiator (like an alcohol or water), which opens the ring. researchgate.net The chain then propagates by the sequential addition of glycolide monomers. This method allows for excellent control over the polymer's molecular weight. researchgate.netgoogle.com

| Polymerization Method | Starting Material | Typical Catalysts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Direct Polycondensation | 2-hydroxyacetic acid | Antimony trioxide, Zinc acetate | Uses inexpensive raw material | Difficult to achieve high molecular weight; water removal is critical |

| Ring-Opening Polymerization | Glycolide | Stannous octoate, Tin(II) chloride dihydrate | Produces high molecular weight polymer; good molecular weight control | Requires synthesis of expensive glycolide monomer; high energy consumption |

Condensation Reactions with Phenol (B47542) and Formaldehyde (B43269) in Polymer Synthesis

The condensation of 2-hydroxyacetic acid with phenol and formaldehyde leads to the formation of modified phenolic resins. The underlying mechanism is based on the well-established phenol-formaldehyde condensation chemistry, which forms novolac or resol resins. nih.govresearchgate.net The reaction is typically acid-catalyzed. researchgate.net

The mechanism proceeds in several stages:

Electrophile Formation: In the presence of an acid catalyst, formaldehyde is protonated, forming a highly reactive electrophilic carbocation.

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of hydroxymethylphenols, with substitution occurring primarily at the ortho and para positions. stackexchange.com

Condensation and Polymerization: These hydroxymethylphenols are highly reactive. They can react with other phenol molecules in a condensation reaction, eliminating water and forming methylene (B1212753) bridges (-CH₂-) between the phenolic rings. researchgate.netstackexchange.com

When 2-hydroxyacetic acid (or another aromatic hydroxycarboxylic acid like salicylic (B10762653) acid) is included, it is incorporated into the polymer structure. google.com The reaction can be conducted in a two-stage process where the hydroxycarboxylic acid first reacts with formaldehyde, and this product is then subsequently condensed with phenol. google.com The carboxylic acid group of the 2-hydroxyacetic acid can remain as a functional group on the polymer backbone or participate in further esterification reactions, leading to a more complex, cross-linked polymer network. The presence of the acid modifies the properties of the final resin. google.com

Mechanistic Basis of Synergistic Reactivity with Other Alpha-Hydroxy Acids

Alpha-hydroxy acids (AHAs), including 2-hydroxyacetic acid, lactic acid, citric acid, and malic acid, are often used in combination. nih.govresearchgate.net Their synergistic effect is not typically due to co-polymerization but rather stems from a combination of their individual chemical properties and mechanisms of action at a molecular level.

The primary mechanism of action for AHAs is the modulation of cell adhesion in the epidermis. researchgate.net This is believed to occur through the chelation of metal ions, specifically calcium ions (Ca²⁺), in the upper layers of the skin. Calcium ions are essential for the function of cell adhesion molecules. By reducing the concentration of available calcium ions, AHAs disrupt these adhesions, which accelerates desquamation (shedding of skin cells). researchgate.net

The synergy between different AHAs can be attributed to several factors:

Varying Molecular Size: 2-hydroxyacetic acid is the smallest AHA, allowing it to act rapidly. nih.gov Larger AHAs like citric acid may act at different rates or depths.

Differences in Acidity and Lipophilicity: Each AHA has a unique pKa and solubility profile, influencing its interaction with cellular structures.

Multiple Functional Groups: Polycarboxylic AHAs like citric acid and tartaric acid, or those with additional hydroxyl groups, can form more extensive chelation complexes or hydrogen bonds, potentially enhancing their effect. nih.govnih.gov For instance, citric acid and malic acid contain hydroxyl groups in both the alpha and beta positions relative to their carboxyl groups, giving them unique chemical properties. nih.gov

Structural Characterization and Spectroscopic Investigations of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Conformational Analysis of Ethane-1,2-diol

The rotational isomerism of ethane-1,2-diol is a subject of extensive research, as the relative orientation of its two hydroxyl groups dictates its physical and chemical properties. The molecule primarily exists in two conformations: trans (anti) and gauche.

The conformational preference of ethane-1,2-diol is phase-dependent, with a notable difference between the gas and liquid states.

In the gas phase , numerous experimental and theoretical studies have concluded that the gauche conformation is predominant. researchgate.net Electron diffraction studies, augmented by rotational constants and ab initio calculations, have analyzed the conformational composition at various temperatures. acs.org These studies indicate that the gauche conformer is significantly more stable than the anti (or trans) conformer, with one study reporting it to be 9.6 kJ/mol more stable. pearson.com Theoretical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), consistently support the higher stability of the gauche form in the gas phase. acs.orgnih.gov This stability is largely attributed to the formation of an intramolecular hydrogen bond. researchgate.netpearson.com Gas-phase infrared spectroscopy has also been used to study this equilibrium, identifying the most abundant conformers at different temperatures. nih.gov

In the liquid phase , the situation is more complex due to the presence of intermolecular interactions. While the gauche conformation still dominates, the energy difference between the gauche and trans forms is reduced compared to the gas phase. researchgate.net X-ray and neutron diffraction studies on liquid ethane-1,2-diol have shown that while about 80% of the molecules are in the gauche conformation, a significant population (around 20%) of the trans conformer also exists. researchgate.net Raman spectroscopy studies on the liquid state over a range of temperatures have also confirmed the presence of both conformers. researchgate.net The energy difference (ΔH) between the two isomers in the liquid state was determined to be approximately 0.71 kcal/mol from the temperature dependence of Raman intensities. researchgate.net

| Phase | Dominant Conformer | Approximate Population (Gauche) | Approximate Population (Trans) | Primary Stabilizing Factor | Supporting Techniques |

|---|---|---|---|---|---|

| Gas | Gauche | Predominant | Minor | Intramolecular H-bond | Electron Diffraction acs.org, IR Spectroscopy nih.gov, Theoretical Calculations acs.org |

| Liquid | Gauche | ~80% researchgate.net | ~20% researchgate.net | Intermolecular H-bonds | X-ray/Neutron Diffraction researchgate.net, Raman Spectroscopy researchgate.net |

Hydrogen bonding plays a critical role in determining the conformational landscape of ethane-1,2-diol.

Intramolecular hydrogen bonding , where the hydrogen of one hydroxyl group interacts with the oxygen of the other within the same molecule, is the key factor stabilizing the gauche conformation in the gas phase. pearson.comrsc.org This interaction brings the two hydroxyl groups into proximity, at a dihedral angle of about 60 degrees. pearson.com However, some studies suggest that this intramolecular bond might be weaker than previously thought, even in the gas phase. nih.gov

Intermolecular hydrogen bonding becomes the dominant stabilizing force in the condensed phases (liquid and solid). In the liquid state, molecules of ethane-1,2-diol form an extensive network of hydrogen bonds with their neighbors. researchgate.netmdpi.compreprints.org This network is the primary reason for the high boiling point and viscosity of the compound. X-ray diffraction studies have provided evidence for strong intermolecular hydrogen-bond interactions, revealing short O···O correlations between adjacent molecules. researchgate.netmdpi.com While the gauche conformer is still preferred, its stability in the liquid phase is a result of a complex interplay between the residual intramolecular interaction and the more dominant intermolecular hydrogen bonding network. researchgate.netmdpi.com In the crystalline solid state, X-ray diffraction has shown that the molecule adopts a gauche conformation, but this is stabilized by a network of intermolecular hydrogen bonds, with no evidence for an intramolecular hydrogen bond. researchgate.net

Advanced Spectroscopic Techniques for Ethane-1,2-diol and its Derivatives

A variety of spectroscopic methods are employed to investigate the structure of ethane-1,2-diol and its related compounds at the molecular and bulk levels.

X-ray Diffraction (XRD) is a powerful technique for probing the average molecular arrangement in the liquid state. ias.ac.in For liquid ethane-1,2-diol, XRD studies, often combined with molecular dynamics simulations, have been crucial in confirming the predominance of the gauche conformer. researchgate.netmdpi.com These experiments provide detailed information on intermolecular distances, such as the O···O correlations, which are direct evidence of the extensive hydrogen-bonding network present in the liquid. mdpi.compreprints.org

Raman Spectroscopy complements XRD by providing information on the vibrational modes of the molecule, which are sensitive to its conformation. The Raman spectrum of ethane-1,2-diol in the liquid state shows distinct bands corresponding to the gauche and trans conformers. researchgate.net For example, a Raman line at 523 cm⁻¹ is assigned to the gauche form, while a line at 481 cm⁻¹ corresponds to the trans form. researchgate.net By studying the temperature dependence of the intensities of these bands, researchers can calculate the enthalpy difference between the two conformers in the liquid phase. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to identify functional groups and study hydrogen bonding. thermofisher.com In ethane-1,2-diol, the O-H stretching region of the FTIR spectrum is particularly informative. The position and shape of the O-H band can indicate the extent and nature of hydrogen bonding. nih.gov In the context of polymers derived from ethane-1,2-diol, FTIR is an essential tool for confirming the polymerization process, identifying characteristic ester or ether linkages, and assessing the presence of residual hydroxyl groups. uliege.bemarshall.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. thermofisher.com ¹H and ¹³C NMR are used to characterize ethane-1,2-diol and its derivatives. uliege.be ¹H NMR spectra can be used to determine the chemical shifts and coupling constants of the hydroxyl and methylene (B1212753) protons, which are influenced by the solvent and the conformational equilibrium. nih.gov For polymers, NMR is invaluable for determining the monomer sequence, the degree of polymerization, and the end-group structure, providing a comprehensive picture of the polymer's molecular architecture. uliege.beresearchgate.net

| Technique | Information Obtained | Key Findings/Applications |

|---|---|---|

| X-ray Diffraction (XRD) | Liquid structure, intermolecular distances | Confirms gauche dominance in liquid; reveals intermolecular H-bonding network. researchgate.netmdpi.com |

| Raman Spectroscopy | Vibrational modes, conformational equilibrium | Identifies distinct bands for gauche and trans conformers; allows calculation of enthalpy differences. researchgate.net |

| FTIR Spectroscopy | Functional groups, hydrogen bonding | Analyzes O-H stretching to study H-bonds; characterizes polymers by identifying linkages. uliege.bemarshall.edu |

| NMR Spectroscopy | Chemical structure, connectivity, polymer architecture | Determines proton/carbon environments; characterizes polymer structure, sequence, and end-groups. uliege.benih.gov |

| GC-MS | Separation, identification, and quantitation of volatile compounds | Analyzes reaction products and measures compound concentration in biological and chemical samples. ajchem-a.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture. In the context of ethane-1,2-diol, GC-MS is used to analyze the products of reactions, such as its synthesis or thermal decomposition. ajchem-a.comresearchgate.net For instance, it can be used to identify and quantify the yield of ethane-1,2-diol in a synthesis reaction from formaldehyde (B43269). ajchem-a.com The technique is also applied in biological and toxicological studies to measure the concentration of ethane-1,2-diol in various specimens, often after a derivatization step to enhance its volatility. nih.gov The mass spectrum provides a molecular fingerprint that allows for unambiguous identification of the compound and its reaction byproducts. nist.gov

Rotational Spectroscopy for Characterization of Gas-Phase Intermediates (e.g., (Z)-1,2-Ethenediol)

Rotational spectroscopy is a powerful high-resolution technique for the unambiguous identification and structural characterization of molecules in the gas phase, particularly for transient species like reaction intermediates. nih.gov This method allows for the precise determination of molecular rotational constants, from which detailed information about the molecular geometry and structure can be derived. nih.gov

A significant application of this technique has been the identification and characterization of (Z)-1,2-ethenediol, the enol form of glycolaldehyde (B1209225) and a key, highly reactive intermediate in the formose reaction, a plausible route for the formation of prebiotic sugars. nih.govuni-bremen.de Researchers successfully produced (Z)-1,2-ethenediol in the gas phase through the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at 750 °C, which undergoes a retro-Diels-Alder reaction. uni-bremen.deresearchgate.net

The rotational spectrum of the resulting gas mixture was analyzed using a millimeter/submillimeter-wave frequency-modulation spectrometer. researchgate.net The assignment of the spectral lines was guided by high-level quantum-chemical calculations, which provided theoretical predictions of the spectroscopic parameters that were in excellent agreement with the experimental data. uni-bremen.deresearchgate.net The analysis revealed a vibrationally-averaged planar structure for (Z)-1,2-ethenediol. nih.gov

The study provided precise spectral data that can be used for astronomical searches of (Z)-1,2-ethenediol in the interstellar medium, which is crucial for understanding prebiotic chemistry in extraterrestrial environments. nih.govuni-bremen.de Further studies have expanded on this work by investigating the rotational spectra of deuterated isotopologues of (Z)-1,2-ethenediol, providing an even more detailed spectroscopic catalogue to aid in their detection in space. researchgate.netresearchgate.net

The rotational constants determined for the main isotopologue of (Z)-1,2-ethenediol are presented in the table below. The precision of these constants, down to the kHz level, highlights the accuracy of rotational spectroscopy in molecular characterization.

| Parameter | Experimental Value (MHz) |

| A | 10467.54593 (34) |

| B | 6105.77259 (26) |

| C | 3852.12658 (25) |

| Data sourced from studies on the rotational spectroscopy of (Z)-1,2-ethenediol. researchgate.net |

Spectroscopic Characterization of 2-hydroxyacetic acid and its Polymeric Systems

FT-IR, 1H NMR, and 13C NMR for Polymer Characterization (e.g., Poly(2-acrylamido glycolic acid))

The characterization of polymers derived from 2-hydroxyacetic acid is essential to confirm their structure and purity. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are routinely employed for this purpose. A representative example is the characterization of poly(2-acrylamido glycolic acid) [P(AGA)], a water-soluble polymer. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the polymer. For instance, in copolymers of poly(lactic-co-glycolic acid) (PLGA), characteristic absorption bands confirm the presence of specific chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and composition of the polymer.

1H NMR spectra are used to determine the ratio of the different monomer units within a copolymer. nih.gov For example, in poly(lactic-co-glycolic acid), the integration of signals corresponding to the methine proton of the lactic acid unit and the methylene protons of the glycolic acid unit allows for the calculation of the copolymer composition. nih.gov

13C NMR offers insights into the sequence distribution of monomers in the polymer chain. researchgate.net In complex copolymers, such as those with repeating sequences of lactic and glycolic acids, 13C NMR can reveal subtle differences in the chemical environment of the carbon atoms, providing information on the polymer's microstructure. researchgate.net Quantitative 13C NMR can also be used to confirm the monomer ratios determined by 1H NMR. nih.gov

The following table summarizes the key spectroscopic data used in the characterization of polymers containing glycolic acid units.

| Spectroscopic Technique | Information Obtained | Example Application |

| FT-IR | Identification of functional groups (e.g., C=O, O-H, N-H). nih.govnih.gov | Confirmation of amide bond formation in PLGA-amino acid derivatives by observing the amide carbonyl vibration. ecerm.org |

| 1H NMR | Determination of monomer ratio in copolymers. nih.gov | Calculating the lactic to glycolic acid ratio in PLGA. researchgate.net |

| 13C NMR | Elucidation of polymer microstructure and sequence. researchgate.netresearchgate.net | Analyzing the blockiness and average block lengths of glycolic and lactic units in commercial PLGAs. researchgate.net |

Energy Dispersive X-ray (EDX) Spectroscopy and Field Emission Scanning Electron Microscopy (FESEM) for Catalyst and Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray (EDX) Spectroscopy are powerful analytical techniques for the morphological and elemental characterization of materials, including catalysts and polymers. uni-bremen.de

FESEM provides high-resolution images of a material's surface topography. uni-bremen.de This is particularly useful for examining the morphology of catalysts, such as the size and shape of nanoparticles, and for visualizing the structure of polymeric materials, like the porosity and fiber arrangement in scaffolds made from poly(glycolic acid) (PGA). The high resolution of FESEM allows for the imaging of features as small as a few nanometers. uni-bremen.de

EDX is an analytical technique that is often coupled with FESEM to determine the elemental composition of a sample. When the electron beam of the FESEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector analyzes these X-rays to identify the elements and their relative abundance. uni-bremen.de This is invaluable for confirming the presence of active metals in a catalyst, detecting impurities, and mapping the elemental distribution across a material's surface.

In the context of materials derived from 2-hydroxyacetic acid, FESEM and EDX are used to:

Characterize the morphology and elemental composition of catalysts used in polymerization or conversion reactions.

Examine the surface and cross-sectional morphology of polymeric materials like PGA and its copolymers, which is crucial for applications in tissue engineering and drug delivery. researchgate.net

Confirm the elemental makeup of composite materials, for example, verifying the presence of silver nanoparticles in a polymer matrix.

The table below provides examples of how FESEM and EDX are applied in material characterization.

| Technique | Application | Findings |

| FESEM | Morphological analysis of a nanoparticle-based catalyst. | Revealed uniform, nanometer-sized spherical particles, indicating good dispersion of the catalyst. |

| EDX | Elemental analysis of a palladium-based catalyst. | Confirmed the presence of palladium, along with other expected elements like carbon, oxygen, and iron from the support. |

| FESEM | Imaging of poly(lactic-co-glycolic acid) nanoparticles. researchgate.net | Showed the size and surface morphology of the nanoparticles, which is important for their function in drug delivery systems. researchgate.net |

| FESEM/EDX | Characterization of historical textiles. | Correlated morphological changes with elemental composition to understand degradation mechanisms. |

Computational Chemistry and Theoretical Studies of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Ab Initio and Density Functional Theory (DFT) Calculations on Ethane-1,2-diol

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods widely used to study the electronic structure and properties of molecules from first principles.

Computational methods have been crucial in analyzing the complex conformational landscape of Ethane-1,2-diol. The molecule's flexibility, arising from rotations around the C-C and C-O bonds, gives rise to multiple conformers. Gas-phase studies combining electron-diffraction data with ab initio calculations have successfully modeled the system as a mixture of three primary conformers: g⁻Ga, g⁻Gg, and aAa. researchgate.net

The relative stability of these conformers is a key area of investigation. The gauche conformer is generally found to be more stable than the anti (or trans) conformer. This preference is often attributed to the presence of an intramolecular hydrogen bond in the gauche form. However, some theoretical and experimental studies based on electron density analysis have questioned the existence of a true intramolecular hydrogen bond in crystalline Ethane-1,2-diol, suggesting that the gauche conformation is stabilized by other factors and that the crystal structure primarily features a network of intermolecular hydrogen bonds. nih.gov DFT calculations have shown that for vicinal diols like Ethane-1,2-diol, the geometry does not fully satisfy the rigorous topological criteria for intramolecular hydrogen bonding. researchgate.net

High-level quantum-chemical calculations have been instrumental in guiding the analysis of experimental spectra, leading to the accurate prediction of spectroscopic parameters that are in excellent agreement with experimental findings. researchgate.netnih.gov

Table 1: Selected Structural Parameters for Ethane-1,2-diol Conformers at 376 K Data sourced from gas-phase electron-diffraction analysis augmented by ab initio calculations. researchgate.net

| Parameter | g⁻Ga Conformer | g⁻Gg Conformer | aAa Conformer |

| Bond Lengths (Å) | |||

| r(C−C) | 1.517 | 1.521 | 1.517 |

| r(C−O) | 1.424 | 1.424 | 1.424 |

| r(O−H) | 0.961 | 0.962 | 0.960 |

| r(C−H) | 1.118 | 1.117 | 1.118 |

| Bond Angles (deg) | |||

| ∠CCO | 109.3 | 111.2 | 110.5 |

| ∠COH | 105.8 | 108.2 | 109.6 |

| Dihedral Angle (deg) | |||

| ∠OCCO | 60.7 | 57.5 | 180 |

The interaction of Ethane-1,2-diol with solvent molecules, particularly water, is critical for understanding its behavior in aqueous solutions. Theoretical calculations have explored the equilibrium of its conformers in solution and the nature of the diol-water hydrogen bonding network. ajchem-a.com DFT methods have been used to study the stability and conformation of 1:1 Ethane-1,2-diol-water complexes, providing insights into the initial stages of hydration. researchgate.net

Molecular dynamics simulations, which can model larger systems, reveal a detailed three-dimensional picture of the hydration shell. rsc.org These studies confirm the presence of robust hydrogen-bonding arrangements between Ethane-1,2-diol and surrounding water molecules. rsc.org The simulations show that Ethane-1,2-diol acts as both a hydrogen bond donor and acceptor, integrating into the water structure. At high concentrations of the diol, there is a clear preference for hydrophilic hydration, and despite its hydrocarbon backbone, no significant tendency for hydrophobic self-association is observed. rsc.org

Molecular Dynamics Simulations for Liquid Structure and Transport Properties of Ethane-1,2-diol Solutions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing detailed information about the liquid state. For Ethane-1,2-diol solutions, MD simulations have been used to interpret experimental data and to predict structural and transport properties. acs.orgfrontiersin.orgijrpr.com

Simulations have been highly successful in interpreting experimental X-ray diffraction patterns of liquid Ethane-1,2-diol. acs.org These studies confirm that the liquid structure is dominated by molecules in the gauche conformation, stabilized by a strong network of intermolecular hydrogen bonds. acs.org Analysis of the radial distribution functions (RDFs) calculated from MD trajectories shows a prominent peak for the intermolecular O···O correlation at approximately 2.76 Å, which is indicative of a hydrogen-bond network similar to that in liquid water. acs.org The total coordination number for an Ethane-1,2-diol molecule in the pure liquid has been calculated to be around 3.84. acs.org

MD simulations have also been employed to study the thermophysical and transport properties of both pure Ethane-1,2-diol and its aqueous mixtures, including deep eutectic solvents like ethaline (a 1:2 molar ratio of choline (B1196258) chloride and Ethane-1,2-diol). frontiersin.orgijrpr.comquora.com These simulations can accurately predict properties such as density, viscosity, and self-diffusion coefficients over a range of temperatures and concentrations. frontiersin.orgquora.com The results show that as the water content in a solution increases, the extensive hydrogen bond network of the diol is disrupted. frontiersin.orgijrpr.com

Theoretical Approaches to Reaction Pathways and Transition States for Chemical Transformations of Ethane-1,2-diol and 2-hydroxyacetic acid